Drim-7-ene-11,12-diol acetonide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of drimane derivatives often involves multiple steps starting from simpler drimane compounds. For instance, drim-7-en-11-ol has been dihydroxylated to produce driman-7α,8α,11-triol, which could serve as a precursor to compounds like drim-7-ene-11,12-diol acetonide through subsequent reactions involving protection and functional group transformation (Vlad et al., 2010). Additionally, synthesis routes may involve oxidation, bromination, and hydroxylation steps to introduce or modify functional groups on the drimane skeleton (Kuchkova et al., 2009).

Molecular Structure Analysis

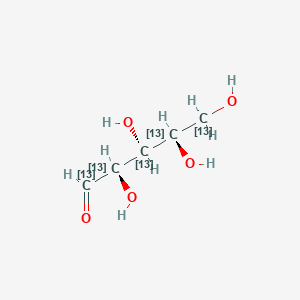

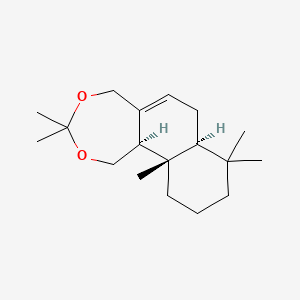

The molecular structure of drim-7-ene-11,12-diol acetonide is characterized by its drimane backbone with specific functional groups, such as hydroxyl and acetonide groups, at designated positions. The structure analysis may involve spectroscopic methods like NMR and IR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the compound.

Chemical Reactions and Properties

Drimane derivatives undergo various chemical reactions, including asymmetric dihydroxylation, which can produce diastereomerically pure compounds. Such reactions are crucial for synthesizing novel compounds with potential biological activities (Vlad et al., 2010). The chemical properties of these compounds, such as reactivity and stability, are influenced by their functional groups and molecular structure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Routes : Drim-7-ene-11,12-diol acetonide is synthesized from drim-8(9)-en-7-one, serving as a key intermediate in producing biologically active drimanic sesquiterpenoids (Vlad et al., 1990). Additionally, drimanic compounds like driman-7α,8α,11-triol have been synthesized from drim-7-en-11-ol, indicating the versatility of drimanic compounds in chemical synthesis (Vlad et al., 2010).

Oxidation Studies : Studies on the oxidation of drimenol, a related compound, show the formation of drim-7-ene-9α, 11-diol and drim-7-ene-11,12-diol as major products, highlighting the reactivity of these compounds in chemical transformations (Kuchkova et al., 2004).

Polyfunctional Drimanes : A series of new polyfunctional drimanic compounds, suitable for the preparation of natural drimane-type compounds, have been synthesized from drim-7,9(11)-diene and drim-8-en-7-one. Some of these compounds showed promising antimicrobial and antifungal activities (Ciocarlan et al., 2013).

Biological Applications

Antifungal Properties : Drimanic sesquiterpenoids, closely related to drim-7-ene-11,12-diol acetonide, have been isolated from fungi and have demonstrated cytotoxicities against various human cancer cell lines. This suggests potential applications in developing antifungal and anticancer agents (Ding et al., 2017).

Marine-Derived Fungus Compounds : Drimane sesquiterpenoids extracted from marine-derived fungi showed antifungal activity. This highlights the potential of drimanic compounds, including drim-7-ene-11,12-diol acetonide, in pharmaceutical applications, particularly in antifungal therapies (Cao et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

(7aS,11aS,11bR)-3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3/t14-,15-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTSZASHZJQOCB-RLFYNMQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC(OC3)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drim-7-ene-11,12-diol acetonide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.